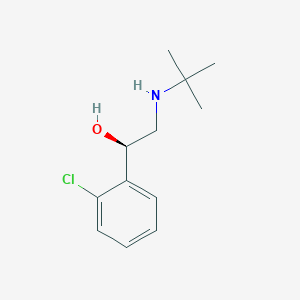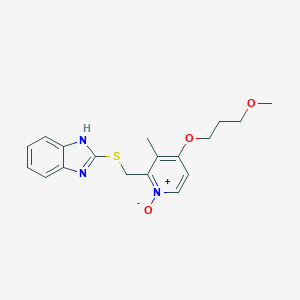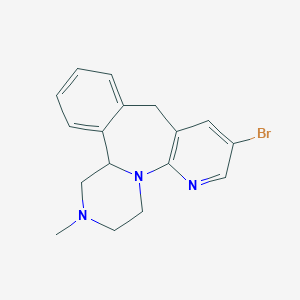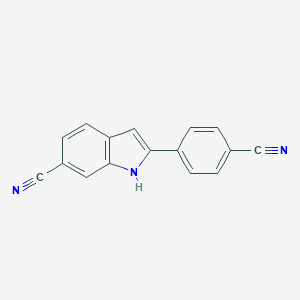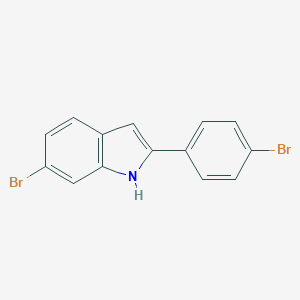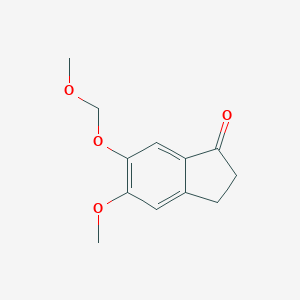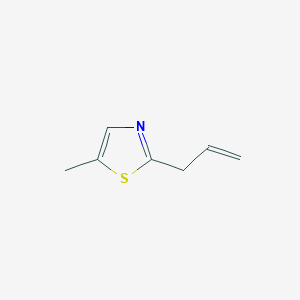
2-Allyl-5-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-5-methyl-1,3-thiazole is a sulfur-containing heterocyclic compound that is widely used in many industries such as food, fragrance, and pharmaceuticals. It is a colorless liquid with a pungent odor and is obtained through the synthesis of allyl chloride and 2-amino-5-methylthiazole. This compound has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Allyl-5-methyl-1,3-thiazole is not well understood, but it is believed to act by inhibiting the growth of microorganisms and cancer cells. It is also thought to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have found that 2-Allyl-5-methyl-1,3-thiazole has several biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may help in the prevention and treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been found to have a positive effect on the immune system and may help in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Allyl-5-methyl-1,3-thiazole in lab experiments include its high yield, low cost, and ease of synthesis. However, its limitations include its pungent odor, which can be harmful to researchers if not handled properly, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-Allyl-5-methyl-1,3-thiazole. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its use in the development of new drugs for the treatment of cancer and infectious diseases. Additionally, more research is needed to understand the mechanism of action and potential side effects of this compound.
In conclusion, 2-Allyl-5-methyl-1,3-thiazole is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. Its synthesis method is simple and high yielding, making it a popular choice for laboratory and industrial applications. It possesses several biochemical and physiological effects and has potential applications in the food, fragrance, and pharmaceutical industries. Further research is needed to understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 2-Allyl-5-methyl-1,3-thiazole involves the reaction of allyl chloride with 2-amino-5-methylthiazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by distillation or recrystallization. This method is widely used in the laboratory and industrial settings due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
2-Allyl-5-methyl-1,3-thiazole has been extensively studied for its potential applications in various fields such as food, fragrance, and pharmaceuticals. In the food industry, it is used as a flavoring agent in baked goods, soups, and sauces. In the fragrance industry, it is used as a key ingredient in perfumes and colognes. In the pharmaceutical industry, it has been found to possess antimicrobial and anticancer properties.
Eigenschaften
CAS-Nummer |
154776-22-4 |
|---|---|
Produktname |
2-Allyl-5-methyl-1,3-thiazole |
Molekularformel |
C7H9NS |
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
5-methyl-2-prop-2-enyl-1,3-thiazole |
InChI |
InChI=1S/C7H9NS/c1-3-4-7-8-5-6(2)9-7/h3,5H,1,4H2,2H3 |
InChI-Schlüssel |
GUCUZGSWVZBQNX-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)CC=C |
Kanonische SMILES |
CC1=CN=C(S1)CC=C |
Synonyme |
Thiazole, 5-methyl-2-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



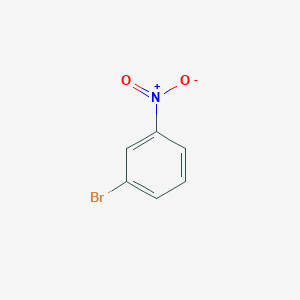
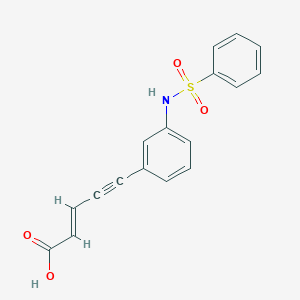
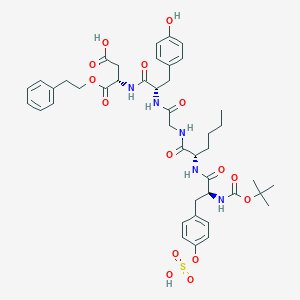
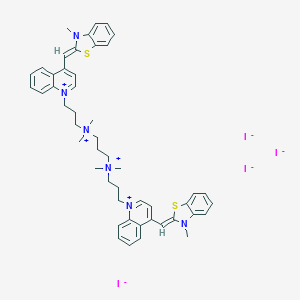
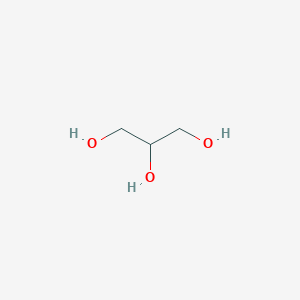
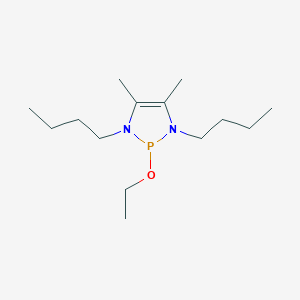
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
